molecular formula C10H12F3N3O B1484258 1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-3-ol CAS No. 2097976-43-5

1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-3-ol

Cat. No.: B1484258
CAS No.: 2097976-43-5
M. Wt: 247.22 g/mol
InChI Key: JZXXLNNCQMNTLM-UHFFFAOYSA-N
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Description

1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-3-ol is a useful research compound. Its molecular formula is C10H12F3N3O and its molecular weight is 247.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Electronic Properties

The structural and electronic properties of related anticonvulsant drugs, including similar compounds with substituted pyrimidines and piperidine groups, have been studied through crystal structures and ab initio molecular-orbital calculations. These studies highlight the interaction between the piperidine nitrogen lone pair and the central heterocycle, suggesting critical orientations for the piperidine-like group that may have implications for the design of new compounds with improved pharmacological profiles (Georges et al., 1989).

Metabolic Pathways

Research on the metabolism of flumatinib, an antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients reveals the presence of trifluoromethyl and pyrimidine groups facilitating amide bond cleavage, leading to the formation of metabolites. This study provides insight into the metabolic pathways of drugs with similar structures, highlighting the role of specific substituents in drug metabolism and potential toxicity or efficacy profiles (Gong et al., 2010).

GPR119 Agonists for Diabetes Treatment

A novel series of GPR119 agonists, designed for the treatment of diabetes, utilized a trifluoromethyl group on a pyrimidin-4-amine derivative. This optimization effort aimed to enhance GPR119 agonist activity and improve the human ether-à-go-go-related gene (hERG) inhibition profile, demonstrating the potential therapeutic applications of compounds with specific structural features, including the trifluoromethyl and pyrimidin-4-yl groups (Kubo et al., 2021).

Antibacterial Activity

Compounds containing piperidine and pyrimidine structures have shown significant antibacterial activity. Research involving the synthesis of piperidine-containing pyrimidine imines and thiazolidinones under microwave irradiation indicated these compounds' potential in developing new antibacterial agents. The structure-activity relationship of these compounds can inform the design of novel antibiotics with enhanced efficacy (Merugu et al., 2010).

Anti-Angiogenic and DNA Cleavage Studies

Studies on N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have demonstrated significant anti-angiogenic and DNA cleavage activities. These findings suggest the potential of such compounds in cancer therapy, particularly through mechanisms involving the inhibition of angiogenesis and direct interactions with DNA (Kambappa et al., 2017).

Properties

IUPAC Name

1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3O/c11-10(12,13)8-4-9(15-6-14-8)16-3-1-2-7(17)5-16/h4,6-7,17H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZXXLNNCQMNTLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC(=C2)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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